An In-depth Technical Guide to 6,8-dichloro-2H-chromene-3-carbaldehyde
An In-depth Technical Guide to 6,8-dichloro-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-dichloro-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound belonging to the chromene class of molecules. Chromenes are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of dichloro-substituents on the benzopyran ring of this particular derivative suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 6,8-dichloro-2H-chromene-3-carbaldehyde, aimed at facilitating further research and development.
Chemical and Physical Properties
While comprehensive experimental data for 6,8-dichloro-2H-chromene-3-carbaldehyde is not extensively available in public literature, the following table summarizes its key known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 229.06 g/mol | --INVALID-LINK-- |
| CAS Number | 126350-18-3 | --INVALID-LINK-- |
| Melting Point | 128-132 °C | --INVALID-LINK-- |
| Appearance | Yellow Powder | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |
Synthesis
The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).
While a specific, detailed protocol for the synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde is not explicitly documented in the available literature, a general procedure based on the synthesis of related chromene derivatives can be proposed. The likely starting material for this synthesis would be 2,4-dichlorophenol.
Proposed Synthetic Workflow
Proposed synthetic workflow for 6,8-dichloro-2H-chromene-3-carbaldehyde.
General Experimental Protocol for Vilsmeier-Haack Formylation of a Phenolic Precursor (Hypothetical)
Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde.
Materials:
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Appropriately substituted phenolic precursor (e.g., an allylated derivative of 2,4-dichlorophenol)
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the phenolic precursor (1 equivalent) in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6,8-dichloro-2H-chromene-3-carbaldehyde.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on 6,8-dichloro-2H-chromene-3-carbaldehyde have been reported, the chromene scaffold is a well-established pharmacophore with diverse biological activities. The presence of electron-withdrawing chlorine atoms on the benzene ring may enhance its biological potency.
Potential Anti-Cancer Activity
Many chromene derivatives have demonstrated significant anti-cancer properties. Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression. It is plausible that 6,8-dichloro-2H-chromene-3-carbaldehyde or its derivatives could exhibit similar activities.
Potential Anti-Inflammatory Activity
Chromene derivatives have also been investigated for their anti-inflammatory effects. The potential mechanism of action often involves the modulation of key inflammatory signaling pathways. It is hypothesized that 6,8-dichloro-2H-chromene-3-carbaldehyde could potentially inhibit pro-inflammatory mediators.
Potential Signaling Pathway Interactions
Based on studies of related chromene compounds, potential signaling pathways that could be modulated by 6,8-dichloro-2H-chromene-3-carbaldehyde include:
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NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of many cancers. Inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory and anti-cancer drugs.
Hypothesized inhibition of the NF-κB signaling pathway.
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Hypothesized inhibition of the MAPK signaling pathway.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial in vitro screening of 6,8-dichloro-2H-chromene-3-carbaldehyde for anti-cancer and anti-inflammatory activities.
In Vitro Anti-Cancer Activity: MTT Assay
This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.
Materials:
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Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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6,8-dichloro-2H-chromene-3-carbaldehyde (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Microplate reader
Procedure:
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Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Prepare serial dilutions of 6,8-dichloro-2H-chromene-3-carbaldehyde in complete culture medium.
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Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plates for 48-72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
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RAW 264.7 murine macrophage cell line
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Complete cell culture medium
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Lipopolysaccharide (LPS)
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6,8-dichloro-2H-chromene-3-carbaldehyde (dissolved in DMSO)
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Griess reagent
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96-well plates
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Microplate reader
Procedure:
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Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
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Pre-treat the cells with various concentrations of 6,8-dichloro-2H-chromene-3-carbaldehyde for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
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After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess reagent to each supernatant sample.
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Incubate for 10 minutes at room temperature.
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Measure the absorbance at 540 nm using a microplate reader.
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Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.
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Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Conclusion
6,8-dichloro-2H-chromene-3-carbaldehyde is a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a precursor for the development of novel therapeutic agents, particularly in the areas of cancer and inflammation. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively investigate its pharmacological profile and mechanisms of action. The detailed protocols and hypothesized signaling pathways presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.
